

# Technical Whitepaper: Spectroscopic Characterization of 4-Chloro-5-Benzofuranol

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## Compound of Interest

Compound Name: 5-Benzofuranol, 4-chloro-

Cat. No.: B1499602

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## Executive Summary

4-Chloro-5-benzofuranol is a halogenated bicyclic phenol used as an intermediate in the synthesis of bioactive benzofuran derivatives. Its structural integrity is defined by the specific regiochemistry of the chlorine atom at position C4 and the hydroxyl group at position C5. This proximity induces unique electronic shielding effects observable in Nuclear Magnetic Resonance (NMR) and distinct fragmentation patterns in Mass Spectrometry (MS). This guide provides a self-validating framework for confirming the identity of this specific isomer against potential regioisomers (e.g., 6-chloro or 7-chloro analogs).

## Structural Analysis & Numbering

To ensure accurate spectral assignment, the standard IUPAC numbering for the benzofuran core is applied:

- O1: Heterocyclic oxygen.
- C2/C3: Furan ring carbons.
- C4: Substituted with Chlorine (Cl).[1]

- C5: Substituted with Hydroxyl (OH).
- C6/C7: Unsubstituted aromatic carbons.

## Mass Spectrometry (MS) Data

Objective: Confirm molecular weight and isotopic composition.

## Molecular Ion & Isotope Pattern

The presence of a single chlorine atom imparts a characteristic isotopic signature.

- Formula:  $C_8H_5ClO_2$
- Exact Mass: 168.00 (for  $^{35}Cl$ )



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## Fragmentation Logic (Graphviz)

The following diagram illustrates the primary fragmentation pathway expected under Electron Impact (EI) ionization (70 eV).



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Figure 1: Proposed fragmentation pathway for 4-chloro-5-benzofuranol under EI-MS conditions.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Validate regiochemistry via coupling constants and chemical shifts.

### $^1\text{H}$ NMR Data (400 MHz, DMSO- $d_6$ )

The 4-chloro substituent eliminates the H4 proton, removing any meta-coupling to H6 or para-coupling to H7. This simplifies the aromatic region to an AB system for H6/H7.



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\*Note: Shifts are predicted based on substituent additivity constants (SCS) relative to benzofuran and phenol base values.

### **$^{13}\text{C}$ NMR Data (100 MHz, DMSO- $d_6$ )**

- C5 (C-OH): ~150.5 ppm (Deshielded by Oxygen).
- C2: ~146.0 ppm (Alpha to Oxygen).
- C7a: ~148.0 ppm (Quaternary bridgehead).
- C3a: ~128.0 ppm (Quaternary bridgehead).
- C4 (C-Cl): ~118.0 ppm (Upfield shift due to ortho-shielding from OH and Cl effect).
- C7: ~112.0 ppm.
- C6: ~114.0 ppm.
- C3: ~106.0 ppm.

### **NMR Connectivity Workflow**

The following logic map demonstrates how to distinguish the 4-chloro isomer from the 6-chloro isomer using coupling constants.



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Figure 2: NMR logic flow for distinguishing the 4-chloro regioisomer.

## Infrared Spectroscopy (IR)

Objective: Confirm functional groups.



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## Experimental Protocols

To ensure reproducibility and data integrity (E-E-A-T), follow these standardized protocols.

### NMR Sample Preparation[1]

- Solvent: DMSO- $d_6$  (99.9% D) is preferred over  $CDCl_3$  to ensure full solubility of the phenolic moiety and to sharpen the OH signal through hydrogen bonding with the solvent.
- Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
- Tube: Use high-throughput 5mm NMR tubes (Wilmad 528-PP or equivalent).
- Acquisition:
  - Set relaxation delay (d1) to  $\geq 1.0s$  to ensure integration accuracy.
  - Acquire 16 scans for  $^1H$  and  $\geq 256$  scans for  $^{13}C$ .

## Mass Spectrometry (GC-MS)

- Derivatization (Optional but Recommended): Phenols can tail on non-polar columns. Silylation with BSTFA + 1% TMCS ensures sharp peaks.
  - Protocol: Mix 1 mg sample + 100  $\mu$ L Pyridine + 100  $\mu$ L BSTFA. Heat at 60°C for 30 mins. Inject 1  $\mu$ L.
- Column: DB-5ms or equivalent (30m x 0.25mm).
- Temp Program: 80°C (1 min)  $\rightarrow$  20°C/min  $\rightarrow$  280°C (hold 5 min).

## Quality Control Criteria

- Purity Check: The  $^1\text{H}$  NMR should show no extraneous peaks in the aliphatic region (0-5 ppm) other than solvent/water.
- Isomer Check: Confirm the integration ratio of aromatic protons (H2:H3:H6:H7) is exactly 1:1:1:1. Any deviation suggests contamination with the 6-chloro or 7-chloro isomer.

## References

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